Tert-butyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate
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Overview
Description
Tert-butyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate is a complex organic compound with a molecular formula of C14H20N6O2 and a molecular weight of 304.35 g/mol
Preparation Methods
The synthesis of Tert-butyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound. This can include the use of continuous flow reactors and automated synthesis equipment to streamline the process .
Chemical Reactions Analysis
Tert-butyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazolo-pyridazine core can be replaced with other substituents using appropriate reagents and conditions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets and pathways.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of Tert-butyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation, thereby inducing apoptosis and inhibiting tumor growth . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate can be compared with other similar compounds, such as:
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1-piperazinecarboxylic acid tert-butyl ester: Similar in structure but with a piperazine ring instead of a diazepane ring.
8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid: Lacks the diazepane ring, making it structurally simpler.
Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives: Contains a different heterocyclic system but shares the triazolo core.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
tert-butyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2/c1-15(2,3)23-14(22)20-8-4-7-19(9-10-20)13-6-5-12-17-16-11-21(12)18-13/h5-6,11H,4,7-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSLIUDFUNIBQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=NN3C=NN=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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